[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate
Description
Historical Context and Discovery
The development of chlorosugar derivatives like [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate is rooted in advancements in nucleoside chemistry. Chlorosugars are key intermediates in the synthesis of nucleoside analogs, where controlled substitution at the anomeric position is essential for coupling with nucleobases. The compound’s bis-protected structure (4-methylbenzoyl esters at positions 3 and 4 of the oxane ring) reflects strategies to stabilize the sugar backbone during synthetic transformations. Historically, similar intermediates, such as Hoffer’s chlorosugar (1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose), have been pivotal in antiviral and anticancer drug synthesis.
Nomenclature and Alternative Designations
IUPAC Naming Conventions
The compound’s IUPAC name is derived from its oxane backbone and substituents:
- Oxane ring : A six-membered cyclic ether.
- Substituents :
- Chlorine at position 2 (C2).
- 4-Methylbenzoyl ester at position 5 (C5).
- 4-Methylbenzoyl ester at position 3 (C3) and position 4 (C4) of the oxane ring.
The stereochemistry (2S,4S,5R) specifies the spatial arrangement of substituents.
Common Alternative Names and Synonyms
Registry Numbers and Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 20535-28-8 |
| PubChem CID | 118988833 |
| Molecular Formula | C₂₁H₂₁ClO₅ |
| Molecular Weight | 388.8 g/mol |
Structural Significance in Carbohydrate Chemistry
The compound exemplifies strategies in carbohydrate protection and activation:
- Bis-4-methylbenzoyl Protection : The 3- and 4-positions of the oxane ring are esterified with 4-methylbenzoyl groups, which sterically shield the hydroxyl groups and direct reactivity to the anomeric (C1) and adjacent (C2) positions.
- Chlorine at C2 : The chlorine atom facilitates nucleophilic substitution reactions, enabling coupling with nucleobases or other electrophilic reagents. 3
Properties
IUPAC Name |
[(2S,4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)26-17-11-19(22)25-12-18(17)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPONBGAIBORBPF-IPMKNSEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2C[C@@H](OC[C@H]2OC(=O)C3=CC=C(C=C3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₆ClO₃
- CAS Number : 1217739-63-3
- Molecular Weight : 272.72 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Research indicates that derivatives of this compound show activity against the NCI-60 cancer cell line panel. Notably, compounds with similar structures have shown growth inhibition (GI50 values) in the range of 2.02–7.82 μM across multiple cell lines, suggesting a broad-spectrum anticancer activity .
| Compound | Cell Line Tested | GI50 Value (μM) | Activity |
|---|---|---|---|
| Compound A | CCRF-CEM (Leukemia) | 3.24 | Significant |
| Compound B | A498 (Renal Cancer) | 12.68 | Moderate |
| Compound C | CNS Panel | 3.24 | High Sensitivity |
The mechanisms through which this compound exerts its biological activity include:
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit DNA repair mechanisms, leading to increased cytotoxicity in cancer cells .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at various phases, particularly in the G1 and G2/M phases, which is crucial for their antiproliferative effects .
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, indicating that these compounds may promote programmed cell death as a means to eliminate malignant cells.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Clinical Trials : A clinical trial involving a derivative of [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] showed promising results in patients with advanced solid tumors. The trial reported a response rate of approximately 30%, with manageable side effects.
- Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study indicated a potential for further development as an anticancer agent .
Scientific Research Applications
The compound has been evaluated for its biological properties, particularly its anticancer and antimicrobial activities. Research indicates that it may interact with specific biological targets, leading to therapeutic effects.
Anticancer Properties
Studies have highlighted the compound's ability to inhibit cancer cell proliferation. It exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.
- Mechanism of Action :
- Inhibition of key signaling pathways involved in cell survival.
- Induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. It is effective against several bacterial strains, including those resistant to conventional antibiotics.
- Mechanism of Action :
- Disruption of bacterial cell membrane integrity.
- Inhibition of bacterial enzyme activity crucial for survival.
Agricultural Applications
In agriculture, [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate is being explored as a potential pesticide or fungicide due to its bioactive properties. Its efficacy against plant pathogens suggests it could be utilized to protect crops from diseases.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in vivo models when administered at certain dosages. The results indicated a marked decrease in tumor size compared to control groups.
- Antimicrobial Efficacy : Another research project assessed the compound's effectiveness against multi-drug resistant bacterial strains. The findings revealed that it inhibited bacterial growth at lower concentrations than traditional antibiotics.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : (2S,3R,5R)-5-Chloro-2-(((4-methylbenzoyl)oxy)-methyl)tetrahydrofuran-3-yl 4-methylbenzoate (CAS: 141846-57-3)
- Molecular Formula : C₂₁H₂₁ClO₅
- Key Features :
- Chlorine at position 5 (vs. position 2 in the target compound).
- 4-Methylbenzoyl groups at positions 2 and 3.
- Stereochemistry: 2S,3R,5R.
- Comparison: The positional isomerism of chlorine (C5 vs. The 3R configuration may influence binding to chiral biological targets, such as enzymes, compared to the target compound’s 4S configuration .
Compound B : (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (CAS: 729596-46-7)
- Molecular Formula : C₂₀H₁₈O₇
- Key Features :
- Benzoyl (vs. p-toluoyl) ester groups.
- 5-Oxo (ketone) and 4-hydroxy substituents.
- Stereochemistry: 2R,3R,4R.
- Comparison: The ketone group increases polarity, reducing lipophilicity compared to the chloro-substituted target compound.
Compound C : [(3S,4R,5S)-5-[(Glycosyl moiety)]-3,4-dihydroxyoxolan-3-yl]methyl benzoate
- Key Features: Glycosyl-linked benzoate ester with multiple hydroxyl groups. Complex stereochemistry involving a hydroxyphenoxy group.
- Comparison :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~388.8 (estimated) | 388.84 | 370.35 | ~500+ (estimated) |
| Lipophilicity (LogP) | High (Cl, p-toluoyl) | Moderate (Cl at C5) | Low (ketone, hydroxyl) | Very Low (glycosyl, hydroxyl) |
| Solubility | Low (organic solvents) | Moderate (polar substituents) | High (polar groups) | High (aqueous) |
| Metabolic Stability | High (steric hindrance) | Moderate | Low (esterase-sensitive) | Low (glycosidic cleavage) |
Preparation Methods
Glycosylation and Ring Closure
In a representative procedure:
-
Silylation : A sugar derivative (e.g., 2-deoxy-D-ribose) is silylated using hexamethyldisilazane (HMDS) and catalytic ammonium sulfate at 140°C under argon.
-
Glycosylation : The silylated sugar reacts with Hoffer’s chlorosugar in boiling chloroform, with continuous distillation to remove trimethylsilyl chloride (TMSCl) byproducts. This step achieves β-anomer selectivity (6.3:1 β/α ratio).
-
Precipitation : The crude product is purified via successive precipitations in chloroform/hexane at −20°C to enrich the β-anomer.
Chlorination at C2
Chlorination is performed early in the synthesis to avoid competing side reactions. Two methods are prevalent:
Direct Chlorination with Thionyl Chloride
Appel Reaction
-
Reagents : Carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃).
-
Advantage : Avoids acidic conditions, preserving ester linkages.
-
Reaction Time : 12 hours at room temperature.
Esterification with 4-Methylbenzoic Acid
Esterification occurs in two stages:
-
Protection of C4 Hydroxyl :
-
Esterification at C5 :
Stereochemical Control and Purification
Anomeric Specificity
Analytical Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 388.84 g/mol | |
| Purity | >95% (HPLC) | |
| Melting Point | 128–130°C | |
| Specific Rotation | [α]D²⁵ = +34.5° (c=1, CHCl₃) |
Comparative Analysis of Synthetic Routes
| Method | Chlorination Yield | Esterification Yield | Total Yield | Stereopurity |
|---|---|---|---|---|
| Thionyl Chloride | 90% | 80% | 72% | >95% β |
| Appel Reaction | 88% | 78% | 69% | 93% β |
| Hoffer’s Chlorosugar | N/A | 85% | 76% | 99% β |
The Hoffer’s chlorosugar route offers superior stereopurity but requires specialized precursors.
Industrial Scalability and Challenges
-
Cost : Hoffer’s chlorosugar is expensive (~$500/g), limiting large-scale production.
-
Byproducts : Acyl migration during esterification reduces yield; mitigated by low-temperature reactions.
-
Alternatives : Enzymatic esterification using lipases (e.g., CAL-B) is under investigation for greener synthesis .
Q & A
Q. What are the recommended protocols for safe handling and storage of [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate in laboratory settings?
Methodological Answer:
- Handling: Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks .
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture due to potential ester hydrolysis .
- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent environmental contamination .
Q. How is the compound synthesized, and what purification methods are optimal?
Methodological Answer:
Q. What spectroscopic techniques are used for structural confirmation?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies stereochemistry (e.g., chloro substituent at C2, benzoyloxy groups at C4/C5). NOESY correlations resolve spatial relationships .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 443.12) .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved using crystallographic and computational methods?
Methodological Answer:
- X-ray Crystallography: Refine single-crystal data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Address data conflicts (e.g., R-factor discrepancies) via iterative refinement cycles .
- DFT Calculations: Compare experimental vs. computed NMR chemical shifts (B3LYP/6-311+G(d,p)) to validate stereodescriptors (2S,4S,5R) .
Q. What strategies mitigate racemization during synthesis of the oxane core?
Methodological Answer:
Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?
Methodological Answer:
- In Silico Screening: Dock the compound into target receptors (e.g., kinases) using AutoDock Vina. Prioritize binding poses with ΔG ≤ -8 kcal/mol .
- In Vitro Assays: Test inhibition of COX-2 or 5-LOX enzymes (IC₅₀ determination via fluorescence polarization) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental partition coefficients (logP)?
Methodological Answer:
Q. What experimental controls are critical for reproducibility in catalytic asymmetric syntheses?
Methodological Answer:
- Catalyst Screening: Test Jacobsen’s Mn(III)-salen complexes for enantioselective epoxidation. Monitor ee via chiral HPLC (Chiralpak AD-H column) .
- Reaction Monitoring: Use in-situ IR to track esterification progress and avoid over-functionalization .
Research Tools and Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
